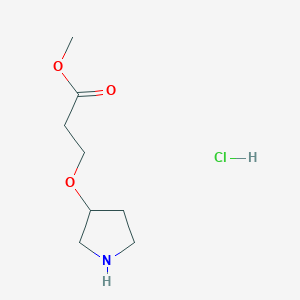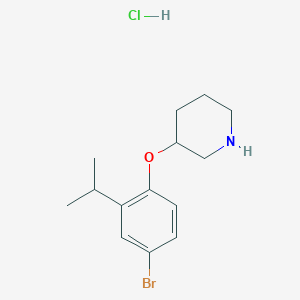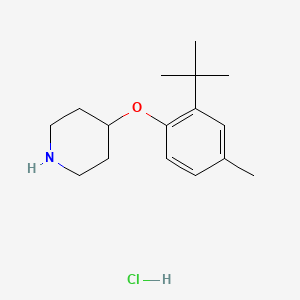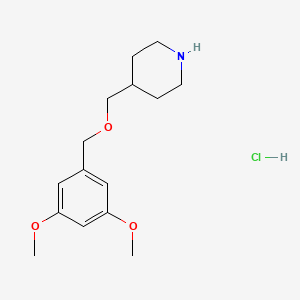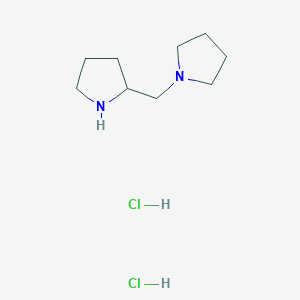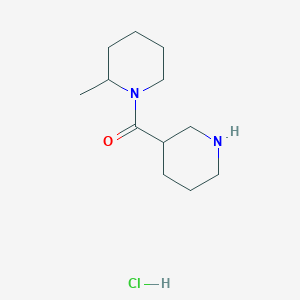
2-氯-6-(甲硫基)苯甲醛
描述
2-Chloro-6-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7ClOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methylthio group at the sixth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
科学研究应用
2-Chloro-6-(methylthio)benzaldehyde is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with specific amino acid residues.
Medicine: Research into potential therapeutic agents for diseases such as cancer and bacterial infections often involves derivatives of 2-Chloro-6-(methylthio)benzaldehyde.
Industry: It is employed in the production of specialty chemicals and as a building block for the synthesis of dyes and fragrances.
安全和危害
作用机制
Target of Action
It is known that benzylic compounds, such as 2-chloro-6-(methylthio)benzaldehyde, often interact with various enzymes and proteins in the body due to their reactive nature .
Mode of Action
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can subsequently influence its interaction with its targets.
Biochemical Pathways
It is known that benzylic compounds can participate in various biochemical reactions and pathways due to their reactivity . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-(methylthio)benzaldehyde . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(methylthio)benzaldehyde typically involves the chlorination of 6-(methylthio)benzaldehyde. One common method is the reaction of 6-(methylthio)benzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of 2-Chloro-6-(methylthio)benzaldehyde can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Types of Reactions:
Oxidation: 2-Chloro-6-(methylthio)benzaldehyde can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to 2-chloro-6-(methylthio)benzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives. For example, reaction with sodium methoxide (NaOCH3) can yield 2-methoxy-6-(methylthio)benzaldehyde.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH) as a solvent.
Reduction: NaBH4, LiAlH4, ethanol (C2H5OH) as a solvent.
Substitution: NaOCH3, dimethyl sulfoxide (DMSO) as a solvent.
Major Products:
Oxidation: 2-Chloro-6-(methylsulfinyl)benzaldehyde, 2-Chloro-6-(methylsulfonyl)benzaldehyde.
Reduction: 2-Chloro-6-(methylthio)benzyl alcohol.
Substitution: 2-Methoxy-6-(methylthio)benzaldehyde.
相似化合物的比较
2-Chloro-6-methylbenzaldehyde: Similar structure but lacks the methylthio group, resulting in different reactivity and applications.
2-Chloro-6-methoxybenzaldehyde: Contains a methoxy group instead of a methylthio group, leading to variations in chemical behavior and biological activity.
4-Chloro-2-(methylthio)benzaldehyde: The positions of the chlorine and methylthio groups are different, affecting the compound’s properties and uses.
Uniqueness: 2-Chloro-6-(methylthio)benzaldehyde is unique due to the presence of both a chlorine atom and a methylthio group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and allows for a wide range of synthetic transformations. Its ability to form covalent bonds with biological molecules also makes it particularly valuable in biochemical and medicinal research.
属性
IUPAC Name |
2-chloro-6-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHCMHQOKRZAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441173.png)
![4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441176.png)
![N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1441178.png)
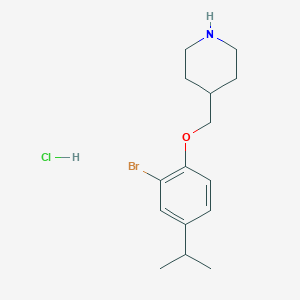
![4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1441180.png)
![3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441182.png)
